N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
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Overview
Description
N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a bromo-substituted phenyl group, and a carbamoyl methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Bromo-Substituted Phenyl Group: The bromo-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable bromo-substituted aniline reacts with the quinoxaline intermediate.
Carbamoylation: The carbamoyl methyl linkage is formed by reacting the bromo-substituted phenyl intermediate with an isocyanate derivative under controlled conditions.
Final Coupling: The final step involves coupling the carbamoyl intermediate with N-methylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The bromo group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for applications in electronics, optics, and nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death through apoptosis or ferroptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-Chloro-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
- N-(4-{[(4-Methyl-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
- N-(4-{[(4-Fluoro-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
Uniqueness
N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is unique due to the presence of the bromo-substituted phenyl group, which imparts distinct chemical and biological properties. This bromo group can participate in specific interactions and reactions that are not possible with other halogen or methyl-substituted analogs .
Properties
Molecular Formula |
C21H21BrN4O3 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-bromo-3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H21BrN4O3/c1-12-9-15(10-13(2)19(12)22)23-18(28)11-26-17-8-6-5-7-16(17)24-20(21(26)29)25(4)14(3)27/h5-10H,11H2,1-4H3,(H,23,28) |
InChI Key |
CUDSCDWLNPMWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C)C(=O)C |
Origin of Product |
United States |
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